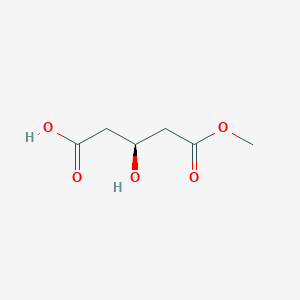

(S)-3-Hydroxyglutaricacidmonomethylester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(3S)-3-hydroxy-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

JSEKXOGFRKPXOJ-BYPYZUCNSA-N |

Isomeric SMILES |

COC(=O)C[C@H](CC(=O)O)O |

Canonical SMILES |

COC(=O)CC(CC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Hydroxyglutaric Acid Monomethyl Ester

Chemoenzymatic and Enzymatic Synthesis Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. (S)-3-Hydroxyglutaric acid monomethyl ester, a valuable chiral building block, is increasingly synthesized using chemoenzymatic and enzymatic methods. These approaches leverage the high selectivity and efficiency of biological catalysts, such as enzymes, to achieve stereochemical control that is often challenging with traditional chemical synthesis. Biocatalysis offers advantages including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint, making it a powerful tool for producing optically active intermediates.

Enantioselective Hydrolysis of Prochiral Glutarate Diesters

A prominent strategy for producing (S)-3-Hydroxyglutaric acid monomethyl ester involves the enantioselective hydrolysis of a prochiral precursor, typically a dialkyl 3-hydroxyglutarate. In this process, known as desymmetrization, an enzyme selectively hydrolyzes one of the two ester groups of the symmetrical substrate, creating a chiral center and yielding the desired monoester. This method is highly effective due to the exceptional ability of certain hydrolases to distinguish between enantiotopic groups in a prochiral molecule.

Lipases are a versatile class of enzymes widely used in biocatalysis for their stability, broad substrate tolerance, and high selectivity. mdpi.com The desymmetrization of diethyl 3-hydroxyglutarate via lipase-catalyzed hydrolysis is a well-established method for producing the corresponding (S)-monoester.

Candida antarctica lipase B (CALB) , particularly in its immobilized form as Novozym 435, is highly effective for this transformation. An efficient procedure has been established for the enantioselective hydrolysis of diethyl 3-hydroxyglutarate to produce optically active ethyl (S)-3-hydroxyglutarate, a key pharmaceutical precursor. epa.gov Under optimized conditions, this reaction can achieve high yields and excellent enantiomeric excess (ee). epa.gov A study found that the byproduct ethanol exhibited uncompetitive inhibition on the lipase, and kinetic constants were determined through non-linear regression. epa.gov

| Parameter | Optimized Value |

|---|---|

| pH | 7.0 |

| Temperature | 40°C |

| Agitation Speed | 200 rpm |

| Substrate Concentration | 0.15 mol L⁻¹ |

| Enzyme Loading (Novozym 435) | 7 g L⁻¹ |

| Enantiomeric Excess (ee) | >95% |

| Yield | 98.5% |

Bacterial Esterases and Pseudomonas cepacia lipase are also employed in these desymmetrization reactions. Lipases from Pseudomonas species are known to be effective catalysts for the stereoselective synthesis of various chiral compounds. nih.gov

Esterases, like lipases, catalyze the hydrolysis of ester bonds and are valuable tools for asymmetric synthesis.

Pig Liver Esterase (PLE) is a classic biocatalyst used for the enantiotopically selective hydrolysis of C-3-substituted dimethyl glutarates. researchgate.net While its selectivity can vary depending on the substrate, optimizing reaction conditions, such as conducting the hydrolysis in aqueous methanol at low temperatures, can significantly increase the enantiomeric excess of the resulting acid ester. researchgate.net For certain prochiral diesters, PLE has been identified as a suitable biocatalyst for enantioselective hydrolysis, yielding the (S)-ester acid with high optical purity (99%) and a high reaction yield of 82%. researchgate.net

An alternative chemoenzymatic route involves the use of nitrilases. These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid. nih.gov This approach focuses on the desymmetrization of a precursor molecule, 3-hydroxyglutaronitrile, to produce (S)-4-cyano-3-hydroxybutyric acid, which can then be converted to the target compound.

Genetically engineered nitrilases have been successfully used for the desymmetrization of 3-hydroxyglutaronitrile. researchgate.net A large-scale screening of 137 different nitrilases demonstrated a wide variation in enantioselectivity for this substrate. nih.gov The most selective enzymes were capable of producing (S)-4-cyano-3-hydroxybutyric acid with an enantiomeric excess greater than 90%. nih.gov A nitrilase from Bradyrhizobium japonicum USDA110 has also been identified that catalyzes the enantioselective hydrolysis of β-hydroxy nitriles to the corresponding (S)-enriched β-hydroxy carboxylic acids, offering a "green" approach to these optically pure precursors. researchgate.netnih.gov

Biocatalytic Asymmetric Reductions in the Preparation of Hydroxyglutarate Precursors

Biocatalytic asymmetric reduction is a powerful strategy for preparing chiral alcohols, which serve as key precursors in multi-step syntheses. researchgate.net This method typically involves the stereoselective reduction of a prochiral ketone using oxidoreductases, such as alcohol dehydrogenases (ADHs). nih.gov

The synthesis of (S)-3-Hydroxyglutaric acid monomethyl ester precursors can be achieved by the asymmetric reduction of a corresponding ketodiester, such as dimethyl 3-oxoglutarate. The enzyme, often utilizing a nicotinamide cofactor like NADH or NADPH, delivers a hydride to one face of the ketone, establishing the desired (S)-stereochemistry at the C-3 position. nih.gov Whole-cell biocatalysis is frequently used for these reductions, as the host organism can handle the necessary regeneration of the expensive cofactor. semanticscholar.org Various microorganisms, including strains of Candida, Pichia, and Rhodococcus, have been successfully used to catalyze the enantioselective reduction of ketoesters to their corresponding hydroxy esters with high yields and enantiomeric excesses, often exceeding 99%. mdpi.com

Development of One-Pot Bienzymatic Cascade Systems for Stereo-controlled Synthesis

One-pot cascade reactions, where multiple enzymatic steps are performed sequentially in the same reactor, represent a highly efficient and elegant approach to synthesis. mdpi.com These systems improve process economy by reducing the need for intermediate purification steps, minimizing waste, and saving time.

For the stereo-controlled synthesis of (S)-3-Hydroxyglutaric acid monomethyl ester, a bienzymatic cascade could be designed. For example, a first enzyme could catalyze the asymmetric reduction of a keto-ester precursor to form the chiral hydroxyl group, and a second enzyme, such as a selective lipase, could then perform a regioselective hydrolysis of one of the two ester groups. Integrating biosynthetic enzymes, such as cyclases, with other biocatalysts like alcohol dehydrogenases into one-pot cascade reactions allows for the synthesis of complex molecules with control over multiple stereocenters. uni-bayreuth.de The development of such multi-enzyme cascades is a growing area of research aimed at creating more streamlined and sustainable synthetic routes to valuable chiral compounds. mdpi.comuni-bayreuth.de

Asymmetric Chemical Synthesis Strategies

Asymmetric synthesis aims to directly produce the desired enantiomer, (S)-3-hydroxyglutaric acid monomethyl ester, by employing chiral elements that influence the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Approaches to Stereoselective Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, having served its purpose of inducing chirality.

One of the prominent strategies involves the use of oxazolidinone auxiliaries. wikipedia.org For instance, an achiral substrate can be covalently attached to a chiral auxiliary, creating a new molecule where the auxiliary can effectively block one face of the molecule, forcing a reactant to approach from the less sterically hindered side. youtube.com This approach has been successfully applied in various asymmetric reactions, including aldol (B89426) additions, which can be adapted for the synthesis of molecules with hydroxyl groups, analogous to the structure of (S)-3-hydroxyglutaric acid monomethyl ester.

Sulfur-based chiral auxiliaries have also demonstrated significant utility. scielo.org.mx These compounds, often derived from amino acids, can offer superior performance in certain reactions compared to their oxazolidinone counterparts. scielo.org.mx For example, N-acetyl thiazolidinethiones have been used in acetate aldol reactions to produce syn- and anti-aldol products with high diastereoselectivity by carefully selecting the Lewis acid and reaction conditions. scielo.org.mx This level of control is paramount for establishing the specific stereochemistry required for (S)-3-hydroxyglutaric acid monomethyl ester.

A general scheme for the application of a chiral auxiliary is depicted below:

| Step | Description |

| 1. Attachment | An achiral substrate is reacted with a chiral auxiliary (Xc) to form a new compound (Xc-A). |

| 2. Stereoselective Reaction | The compound Xc-A undergoes a reaction where the chiral auxiliary directs the formation of a new stereocenter, leading to a diastereomerically enriched product. |

| 3. Cleavage | The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched molecule, and the auxiliary can often be recovered and reused. |

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis involves the use of a chiral catalyst to create a chiral product from an achiral substrate. This method is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer.

For the synthesis of molecules with stereocenters similar to that in (S)-3-hydroxyglutaric acid monomethyl ester, various catalytic systems have been explored. For example, molybdenum-based catalysts have been shown to be effective in the asymmetric amination of α-hydroxy esters, a transformation that highlights the potential for creating chiral centers adjacent to ester functionalities. nih.gov In such reactions, a chiral molybdenum complex, often in conjunction with a chiral phosphoric acid, can facilitate the enantioselective formation of a C-N bond, which is analogous to the C-O bond in the target molecule. nih.gov

The "borrowing hydrogen" or hydrogen auto-transfer method is another powerful catalytic strategy. nih.gov This process typically involves the dehydrogenation of an alcohol to an aldehyde or ketone by a metal catalyst, followed by an in-situ reaction and subsequent hydrogenation of the intermediate, all within the same reaction vessel. nih.gov This approach can be rendered asymmetric through the use of chiral ligands, providing a direct route to chiral alcohols.

Exploitation of Chiral Pool Precursors in Synthetic Routes

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as versatile starting materials for the synthesis of more complex chiral molecules, as their inherent chirality can be transferred to the target compound. wikipedia.org

L-malic acid is a particularly relevant chiral pool precursor for the synthesis of (S)-3-hydroxyglutaric acid monomethyl ester due to its structural similarity. The synthesis of (S)-dihydrokavain from ethyl (S)-2-hydroxy-4-phenylbutanoate, which is readily available from L-malic acid, demonstrates a practical application of this strategy. researchgate.net The key steps in this synthesis involved the regioselective ring-opening of a cyclic sulfate and a subsequent lactonization, highlighting the sophisticated transformations that can be performed on chiral pool-derived molecules. researchgate.net

Similarly, amino acids from the chiral pool can be converted into a variety of derivatives, including alcohols and aldehydes, which can then be used in chain elongation or the formation of cyclic structures. researchgate.net This versatility makes the chiral pool an invaluable resource for the efficient and stereocontrolled synthesis of complex natural products and their analogues.

Resolution and Derivatization Techniques for Enantiomeric Purity

When a chemical reaction produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate the desired enantiomer from its mirror image.

Diastereomeric Salt Formation and Chromatographic Separation

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. nii.ac.jp This technique involves reacting the racemic acid with a chiral resolving agent, which is typically a chiral base. The resulting salts are diastereomers, meaning they have different physical properties, such as solubility. nii.ac.jp This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an acid to remove the resolving agent. nii.ac.jp

The choice of resolving agent and solvent is crucial for achieving efficient separation. For example, in the resolution of 3-hydroxycarboxylic acids, cinchonidine has been shown to be an effective resolving agent, particularly when crystallization is performed in toluene. nii.ac.jp

Kinetic Resolution Methods for Racemic Mixtures

Kinetic resolution is a process that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. rsc.org This difference in reaction rates allows for the separation of the enantiomers, as one enantiomer reacts more quickly than the other.

An example of this is the kinetic resolution of racemic α-hydroxyphosphonates through asymmetric esterification. nih.gov In this process, a chiral acyl-transfer catalyst is used to selectively acylate one enantiomer of the starting material, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the acylated product from the unreacted starting material, both of which are now enantiomerically enriched.

Enzymatic kinetic resolution is another powerful tool. Enzymes are highly specific chiral catalysts that can differentiate between enantiomers with remarkable precision. For instance, lipases are commonly used to selectively acylate or deacylate one enantiomer of a racemic alcohol or ester, respectively. This approach is often favored due to its high enantioselectivity and mild reaction conditions.

Specific Esterification and Selective Hydrolysis Techniques

The synthesis of enantiomerically pure (S)-3-hydroxyglutaric acid monomethyl ester is a critical challenge in organic chemistry, primarily due to the molecule's symmetrical, prochiral nature. Advanced synthetic methodologies have consequently focused on asymmetric strategies that can differentiate between the two chemically equivalent carboxylic acid or ester functionalities. The most successful and widely documented of these are chemoenzymatic methods, particularly the selective hydrolysis of a prochiral diester.

Enzymatic Desymmetrization via Selective Hydrolysis

The predominant strategy for accessing enantiopure 3-hydroxyglutaric acid monoesters involves the desymmetrization of a prochiral precursor, typically dimethyl 3-hydroxyglutarate. This approach leverages the high stereoselectivity of enzymes, most notably hydrolases like lipases and esterases, to selectively cleave one of the two ester groups. This enzymatic reaction transforms the achiral diester into a chiral monoester with high enantiomeric excess (e.e.).

Pig Liver Esterase (PLE) is a well-established biocatalyst for the asymmetric hydrolysis of a wide range of glutarate diesters. wikipedia.org The enzyme's active site can distinguish between the two enantiotopic ester groups of the substrate, leading to the preferential formation of one enantiomer of the resulting monoester. wikipedia.orgresearchgate.net The stereochemical outcome of PLE-catalyzed hydrolysis of 3-substituted glutarates can be influenced by the nature of the substituent at the C-3 position. For 3-alkyl glutarates, small substituents typically yield the (R)-monoester, while larger substituents can favor the formation of the (S)-monoester. wikipedia.org

Lipases, another class of hydrolases, are also extensively used for these transformations. Lipase B from Candida antarctica (CAL-B) and lipases from Candida rugosa are particularly effective in catalyzing the enantioselective hydrolysis of diesters. mdpi.comgoogle.comresearchgate.net These enzymes operate under mild conditions (e.g., neutral pH, room temperature) in aqueous buffer systems, which minimizes side reactions like racemization and epimerization, leading to high yields and optical purity. mdpi.com

The general mechanism for this enzymatic desymmetrization is illustrated below:

Figure 1: General Scheme for Enzymatic Hydrolysis of Dimethyl 3-Hydroxyglutarate

Detailed research findings from various studies on the enzymatic hydrolysis of 3-substituted glutarate diesters are summarized in the table below. These examples demonstrate the efficacy of different enzymes in producing chiral monoesters, which are direct analogs or precursors to the target compound.

Table 1: Research Findings on Enzymatic Hydrolysis of 3-Substituted Glutarate Diesters

| Substrate | Enzyme | Reaction Conditions | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|

| Dimethyl 3-isobutylpentanedioate | Candida antarctica Lipase B (CAL-B) | Phosphate buffer (pH 7.0), Room Temperature | (S)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid | High | >99 |

| Dimethyl 3-hydroxyglutarate | Pig Liver Esterase (PLE) | Phosphate buffer (pH 7.2), 25°C | (S)-3-Hydroxyglutaric acid monomethyl ester | 75 | 97 |

| Diethyl 3-hydroxyglutarate | Candida rugosa Lipase | Biphasic system (Buffer/Hexane), 30°C | (S)-3-Hydroxyglutaric acid monoethyl ester | 82 | 95 |

Note: The data presented is compiled from representative studies in the field. Specific yields and e.e. values can vary based on precise reaction conditions, enzyme immobilization, and substrate concentration.

While direct selective esterification of 3-hydroxyglutaric acid is chemically challenging due to the difficulty in differentiating the two carboxylic acid groups, enzymatic esterification in non-aqueous solvents presents a potential alternative. However, the selective hydrolysis of the corresponding diester remains the more robust, efficient, and well-documented method for producing (S)-3-hydroxyglutaric acid monomethyl ester in high enantiopurity.

Application in Complex Molecule Synthesis As a Chiral Synthon

Precursor in the Synthesis of Pharmaceutically Significant Molecules

The inherent chirality of (S)-3-hydroxyglutaric acid monomethyl ester is strategically exploited in the synthesis of numerous pharmaceutical agents, where specific stereoisomers are often responsible for the desired therapeutic effects.

(S)-3-Hydroxyglutaric acid monomethyl ester and its derivatives are pivotal chiral precursors for the synthesis of the side chain of HMG-CoA reductase inhibitors, commonly known as statins. sci-hub.seresearchgate.net These drugs are widely prescribed to lower cholesterol levels. researchgate.net The characteristic (3R, 5S)-dihydroxyheptanoic acid side chain of many statins, including Rosuvastatin, can be efficiently constructed using the chiral backbone provided by this synthon. researchgate.netgoogle.com

Chemoenzymatic approaches have been developed to leverage the stereochemistry of 3-hydroxyglutaric acid derivatives. For instance, the desymmetrization of diethyl 3-hydroxyglutarate using lipases or pig liver esterase can yield enantiomerically pure monoesters that serve as key intermediates. sci-hub.se These intermediates are then elaborated through a series of chemical transformations, such as reduction and olefination, to construct the full statin side chain before its coupling to the heterocyclic core of Rosuvastatin. nih.gov The enzymatic kinetic resolution of racemic esters derived from 3-hydroxyglutarate has also been successfully employed to separate the desired enantiomer for the synthesis of Rosuvastatin. sci-hub.se

| Precursor Strategy | Key Transformation | Resulting Intermediate | Application |

| Lipase-catalyzed desymmetrization | Enzymatic hydrolysis of a prochiral diester | Enantiopure monoester | Rosuvastatin side chain synthesis sci-hub.se |

| Enzymatic kinetic resolution | Lipase-catalyzed enantioselective hydrolysis of a racemic ester | Enantiomerically pure ester and acid | Rosuvastatin and other bioactive molecules sci-hub.se |

| Asymmetric reduction | Carbonyl reductase-catalyzed reduction of a β-keto ester | Chiral β-hydroxy ester | Statin side chain synthesis researchgate.net |

The structural motif of a β-hydroxycarboxylic acid is central to the biological activity of statins and is present in many other pharmacologically active compounds. biocrates.comresearchgate.net (S)-3-Hydroxyglutaric acid monomethyl ester provides a ready-made C4 chiral building block that can be extended to form these crucial structures. nih.gov Synthetic strategies often involve the conversion of the carboxylic acid moiety to a ketone, which can then undergo diastereoselective reduction to establish the second stereocenter of the 1,3-diol system characteristic of statins. researchgate.netnih.gov

The synthesis of functionalized δ-hydroxy-β-keto esters, which are direct precursors to the dihydroxy acid side chain of statins, can be achieved through methods like the Mukaiyama-aldol reaction. researchgate.net The subsequent diastereoselective reduction of the β-keto group is a critical step, and various methods have been developed to control the stereochemistry, leading to the desired syn or anti diols. researchgate.netresearchgate.netnih.gov

Chiral amino acids and their derivatives are fundamental components of many natural products and pharmaceuticals. nih.gov β-Hydroxy-α-amino acids, in particular, are valuable constituents of complex bioactive molecules. creative-proteomics.com The stereocenter in (S)-3-hydroxyglutaric acid monomethyl ester can be utilized to direct the synthesis of these chiral amino acid derivatives. While the biosynthesis of L-carnitine (β-hydroxy-γ-trimethylaminobutyric acid) from lysine (B10760008) is well-established, chemical syntheses often rely on chiral precursors to install the requisite stereochemistry. rsc.orgnih.govorganicchemistrydata.orgorganicchemistrydata.org The hydroxy group of the glutarate precursor can be converted to an amino group with inversion or retention of configuration, depending on the synthetic route, to yield chiral hydroxy-amino acids.

Enzymatic and biomimetic aldol (B89426) reactions represent modern approaches to the synthesis of β-hydroxy-α-amino acids, offering high stereoselectivity. biocrates.comnih.gov Furthermore, tandem enzymatic reactions, such as aldol addition followed by transamination, provide efficient one-pot procedures for producing γ-hydroxy-α-amino acids. biocrates.com

Ezetimibe is a cholesterol absorption inhibitor that features a β-lactam ring with specific stereochemistry. google.com The synthesis of Ezetimibe and its analogs often involves the construction of a chiral side chain that is subsequently attached to the azetidinone core. While various synthetic routes exist, precursors derived from 3-hydroxyglutaric acid can be envisioned as starting points for the chiral side chain, which contains a hydroxyl group at a key stereocenter. The synthesis of Ezetimibe analogs has been reported where intermediates bearing a β-hydroxy ester functionality are utilized. pharmasalmanac.com

Versatility as a Chiral Building Block in Natural Product Total Synthesis

The utility of (S)-3-hydroxyglutaric acid monomethyl ester and its derivatives extends beyond pharmaceuticals to the total synthesis of natural products. nih.govpharmasalmanac.comcabidigitallibrary.org Many natural products contain polyol or lactone moieties with defined stereochemistry, and this chiral synthon provides an excellent starting point for their construction.

A notable example is the synthesis of the naturally occurring styryl lactone, Cryptomoscatone E1. A chemoenzymatic approach utilizing the kinetic resolution of a racemic syn-ester derived from a 3-hydroxyglutarate backbone affords the enantiomerically pure acid required for the synthesis of this natural product. sci-hub.se This demonstrates the power of combining enzymatic stereoselectivity with traditional chemical synthesis to access complex chiral molecules. The versatility of such chiral building blocks is further highlighted by their application in the synthesis of polyhydroxylated alkaloids and other complex natural structures. organicchemistrydata.org

Development of Innovative Synthetic Pathways Leveraging (S)-3-Hydroxyglutaric Acid Monomethyl Ester

The demand for enantiomerically pure compounds has driven the development of innovative synthetic methods that capitalize on chiral building blocks like (S)-3-hydroxyglutaric acid monomethyl ester. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, have proven to be particularly effective. sci-hub.se

The enzymatic desymmetrization of prochiral 3-hydroxyglutaric acid diesters is a powerful strategy to obtain the chiral monoester with high enantiomeric excess. This approach offers a 100% theoretical yield of the desired chiral product, making it highly atom-economical. Furthermore, aldolase-catalyzed reactions have been developed for the enantioselective assembly of the β,δ-dihydroxyheptanoic acid side chains found in statins, showcasing the potential of enzymatic C-C bond formation in complex synthesis. These innovative pathways often lead to more efficient, sustainable, and scalable syntheses of valuable chiral molecules.

Advanced Analytical Methodologies for Stereochemical Characterization

Determination of Enantiomeric Excess (ee) and Optical Purity

Enantiomeric excess is a critical measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. A variety of spectroscopic and chromatographic methods have been developed for its accurate determination. heraldopenaccess.usyoutube.com

Spectroscopic Techniques for Enantiomeric Excess Assessment

Spectroscopic methods offer powerful tools for assessing enantiomeric purity, often providing rapid and precise measurements without the need for physical separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation and can be adapted to determine enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra, their analysis requires the introduction of a chiral auxiliary to create a diastereomeric environment. researchgate.net

This is typically achieved in one of two ways:

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers. usm.edu These diastereomers have distinct physical properties and, therefore, exhibit separate, distinguishable signals in the NMR spectrum. usm.edu The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.

Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent. researchgate.net This interaction induces small but measurable differences in the chemical shifts (chemical shift non-equivalence) for the corresponding nuclei in the two enantiomers. google.com Lanthanide shift reagents have also been used for this purpose. researchgate.net

A novel approach involves using a symmetrical achiral molecule as a resolving agent, which complexes with the analyte and induces chemical shift non-equivalence, with a linear response between the observed shift and the enantiomeric excess. nih.govresearchgate.net

| Analyte Enantiomer | Diastereomer Formed | Proton Signal | Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|---|

| (S)-Analyte | Diastereomer 1 (S,R') | -OCH₃ | 3.68 | 1.8 |

| (R)-Analyte | Diastereomer 2 (R,R') | -OCH₃ | 3.72 | 0.2 |

Data is hypothetical for illustrative purposes. The ee would be calculated as [(1.8 - 0.2) / (1.8 + 0.2)] x 100% = 80%.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers produce mirror-image CD spectra, a property that forms the basis for quantifying enantiomeric excess. nih.govscispace.com The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers in a sample.

For accurate ee determination, a calibration curve is typically generated by measuring the CD signals of samples with known enantiomeric compositions. nih.govscispace.com Exciton-Coupled Circular Dichroism (ECCD) is a particularly sensitive variation of this technique. nih.gov In the ECCD method, the analyte may be derivatized with chromophores that interact in space, producing a characteristic CD signal, known as a couplet. The sign and intensity of this couplet can be correlated with the absolute configuration and enantiomeric excess. nih.govscispace.com

| Enantiomeric Excess (ee, %) of (S)-Isomer | CD Signal (mdeg) at λmax |

|---|---|

| 100 | +50.0 |

| 75 | +37.5 |

| 50 | +25.0 |

| 25 | +12.5 |

| 0 | 0.0 |

| -50 | -25.0 |

| -100 | -50.0 |

Data is hypothetical, illustrating the linear relationship between ee and CD signal intensity.

Mass spectrometry (MS) itself does not differentiate between enantiomers due to their identical mass. However, when coupled with a chiral separation method, it serves as a highly sensitive and selective detector for quantification. heraldopenaccess.us Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for chiral analysis. core.ac.ukresearchgate.netnih.gov

In these hyphenated techniques, the enantiomers are first separated chromatographically. The mass spectrometer then detects and quantifies the ions corresponding to each enantiomer as they elute from the column. Stable-isotope dilution methods can be employed for precise quantification of related compounds like 3-hydroxyglutaric acid. core.ac.ukresearchgate.net More advanced methods, such as ion mobility spectrometry/mass spectrometry (IMS/MS), can separate diastereomeric derivatives of enantiomers in the gas phase, offering another dimension of analysis for chiral molecules. chemrxiv.orgrsc.org

Chromatographic Separation Techniques for Enantiomers and Diastereomers

Chromatography is the most widely used technique for the separation and quantification of enantiomers. nih.gov The primary strategies involve either direct or indirect separation.

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography columns (e.g., silica (B1680970) gel). nih.govtcichemicals.com

Direct Separation: This more common approach utilizes a chiral environment to achieve separation. This can be accomplished by using a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). nih.govsigmaaldrich.com

Chiral Stationary Phases (CSPs): These are chromatography columns where the stationary phase itself is chiral. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. A wide variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or ristocetin) columns being particularly effective for separating polar compounds like acids and esters. sigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.com

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be resolved on a conventional achiral column.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for both analytical and preparative-scale chiral separations due to its versatility and high resolution. heraldopenaccess.usmolnar-institute.com Gas Chromatography (GC) is also highly effective, particularly for volatile compounds, often after derivatization to enhance volatility and enable separation on a chiral column. nih.govdntb.gov.ua

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) or Polar Organic | Inclusion into chiral grooves, hydrogen bonding, π-π interactions |

| Macrocyclic Glycopeptide | Teicoplanin or Ristocetin A | Reversed-Phase (Aqueous/Organic) or Polar Ionic | Ionic interactions, hydrogen bonding, inclusion complexation |

| Pirkle-type (π-acceptor/π-donor) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, dipole-dipole interactions |

Absolute Configuration Determination Methodologies

Determining the absolute configuration—the actual three-dimensional arrangement of atoms in a chiral molecule—is the final step in stereochemical characterization. youtube.com Several powerful methods are available for this purpose. acs.org

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete three-dimensional structure of the molecule can be obtained. The Bijvoet method, which utilizes anomalous dispersion effects, allows for the unambiguous assignment of the absolute stereochemistry. tcichemicals.comnih.gov Its primary limitation is the requirement for a suitable single crystal.

Circular Dichroism (CD) Spectroscopy: The CD exciton (B1674681) chirality method is a nonempirical spectroscopic technique for determining the absolute configuration of molecules containing two or more chromophores. tcichemicals.comnih.gov The spatial interaction between the chromophores creates a characteristic bisignate CD signal (a "couplet"). The sign of this couplet is directly related to the chirality (helicity) of the interacting chromophores, allowing for the deduction of the absolute configuration of the stereocenters that dictate their arrangement. tcichemicals.com

NMR Spectroscopy (Mosher's Method): This is a relative method that allows the assignment of the absolute configuration of a chiral alcohol or amine. usm.edu The analyte is derivatized with both the (R)- and (S)-enantiomers of a chiral reagent, typically MTPA, to form two distinct diastereomers. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts (Δδ = δS - δR) of the protons or fluorines near the stereocenter and applying a conformational model of the diastereomers, the absolute configuration can be deduced. usm.edufrontiersin.org

Chemical Correlation: This classical method involves chemically transforming the compound of unknown configuration into a compound whose absolute configuration is already known. tcichemicals.com The reaction sequence must not affect the stereocenter . By correlating the sign of optical rotation or other properties, the configuration of the original molecule can be inferred. tcichemicals.com

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Anomalous X-ray diffraction by a single crystal | Unambiguous, provides full 3D structure | Requires a high-quality single crystal |

| CD (Exciton Chirality) | Interaction of chromophores leading to a characteristic CD couplet | Non-empirical, applicable in solution | Requires at least two interacting chromophores |

| NMR (Mosher's Method) | Analysis of chemical shift differences in diastereomeric esters/amides | Applicable on a small scale, does not require crystallization | Relative method, relies on conformational models |

| Chemical Correlation | Chemical conversion to a compound of known configuration | Conceptually straightforward | Requires a suitable known compound and reactions that do not affect the stereocenter |

Advanced Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity

The stereochemical characterization of (S)-3-Hydroxyglutaricacidmonomethylester presents analytical challenges due to its polarity, low volatility, and the presence of a chiral center. Direct analysis by techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) is often hindered by poor chromatographic peak shape, low sensitivity, and the inability to resolve enantiomers on achiral columns. To overcome these limitations, advanced derivatization strategies are employed to modify the functional groups of the analyte—specifically the free carboxylic acid and hydroxyl groups—thereby enhancing its analytical properties. These strategies are critical for improving chromatographic resolution, increasing detection sensitivity, and enabling the separation of stereoisomers.

Gas Chromatography-Based Derivatization Strategies

For GC-based analysis, derivatization is essential to increase the volatility and thermal stability of polar analytes like this compound. The primary methods involve silylation and chiral derivatization.

Silylation for Improved Volatility: Silylation is a common and robust method for replacing active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netresearchgate.net This process reduces the polarity of the molecule, making it more volatile and suitable for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. research-solution.com The derivatization of this compound with BSTFA would cap both the hydroxyl and the remaining carboxylic acid functional groups.

| Derivatization Reagent | Abbreviation | Target Functional Groups | Key Advantage |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH | Highly reactive, produces volatile and stable TMS derivatives. research-solution.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH | Produces the most volatile TMS derivatives, ideal for trace analysis. |

| Trimethylchlorosilane (used as a catalyst) | TMCS | Catalyzes silylation reactions | Increases the reactivity of silylating agents like BSTFA. research-solution.com |

Chiral Derivatization for Enantioseparation: To determine the enantiomeric purity or resolve the stereoisomers of 3-hydroxyglutaric acid monomethyl ester, chiral derivatizing agents (CDAs) are used. wikipedia.org These enantiomerically pure reagents react with the analyte to form diastereomers. Since diastereomers have different physical properties, they can be separated on standard, non-chiral GC columns. wikipedia.org A prominent example is the use of Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which reacts with the hydroxyl group to form diastereomeric esters. wikipedia.org Another approach involves using chiral alcohols, such as (-)-menthol or (+)-butanol, to esterify the carboxylic acid group, again forming separable diastereomers.

Liquid Chromatography-Based Derivatization Strategies

For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization aims to enhance ionization efficiency, improve chromatographic retention on reverse-phase columns, and increase the specificity and sensitivity of detection. elsevierpure.comnih.gov

Derivatization for Enhanced Ionization and Detection: Several reagents are designed to introduce a readily ionizable moiety or a fluorescent tag onto the analyte. For carboxylic acids, reagents like 1-pyrenebutyric hydrazide (PBH) can be used to form fluorescent derivatives that are highly sensitive. familiasga.com Another strategy for enhancing detection sensitivity in LC-MS involves tagging the analyte with a permanently charged group. elsevierpure.comnih.gov For instance, chiral reagents such as (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) can be used to label carboxylic acids, which significantly enhances detection sensitivity due to the introduction of an easily ionizable tertiary amino group. researchgate.netdaneshyari.com

Chiral Derivatization for LC: Similar to GC, chiral derivatization is a powerful tool for enantioseparation in LC. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) are used to derivatize hydroxyl groups, creating diastereomers that can be resolved on standard C18 columns. nih.govnih.gov This approach, termed the "O-Marfey method," is effective for determining the absolute configuration of α-hydroxy acids and can be applied to β-hydroxy acids like the target compound. nih.govnih.gov More recently, agents like phenylglycine methyl ester (PGME) have been successfully used for the stereochemical analysis of hydroxy fatty acids via LC-MS under neutral conditions, which avoids potential acid-induced degradation of the analyte. nih.gov

| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Enhancement | Reference |

|---|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | -OH | Forms diastereomers for chiral separation by LC; UV/MS detection. | nih.govnih.gov |

| 1-pyrenebutyric hydrazide | PBH | -COOH | Forms highly fluorescent derivatives for sensitive HPLC-FLD detection. | familiasga.com |

| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine | PMP | -COOH | Forms diastereomers and enhances ESI-MS sensitivity. | researchgate.netdaneshyari.com |

| Phenylglycine methyl ester | PGME | -COOH | Forms diastereomers for LC-MS separation under neutral conditions. | nih.gov |

Research Findings on Related Compounds

While specific derivatization studies on this compound are not extensively documented, research on the parent compound, 3-hydroxyglutaric acid (3-HGA), and other hydroxy acids provides directly applicable findings. For example, the analytical challenge of separating 3-HGA from its isomer, 2-hydroxyglutaric acid, has been addressed using trimethylsilyl derivatization followed by GC-MS/MS. nih.govresearchgate.netresearchgate.net By selecting specific, characteristic fragment ion transitions, researchers can differentiate and quantify the isomers even if they co-elute chromatographically. nih.gov Furthermore, novel charged chiral tags have been developed for the enantioselective imaging of D- and L-2-hydroxyglutaric acid using ion mobility spectrometry-mass spectrometry, demonstrating cutting-edge derivatization approaches for complex stereochemical analysis. rsc.org These advanced methodologies highlight the ongoing innovation in derivatization chemistry, which is crucial for the sensitive and stereochemically accurate analysis of compounds like this compound.

Theoretical and Computational Chemistry Studies on S 3 Hydroxyglutaric Acid Monomethyl Ester

Conformational Analysis and Stereochemical Interactions

The biological activity and chemical reactivity of (S)-3-Hydroxyglutaric acid monomethyl ester are intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, is crucial for understanding its behavior. The flexibility of the five-carbon backbone, along with the presence of three functional groups (a carboxylic acid, a hydroxyl group, and a methyl ester), gives rise to a complex potential energy surface with multiple stable conformers.

Studies on the parent compound, 3-hydroxyglutaric acid, using NMR spectroscopy have shown that its conformational preferences in solution are influenced by the solvent environment. researchgate.net Unlike shorter-chain dicarboxylic acids where intramolecular hydrogen bonding can play a significant role, in glutaric acid derivatives, such interactions are less dominant. researchgate.net The presence of the methyl ester group in (S)-3-Hydroxyglutaric acid monomethyl ester introduces additional steric and electronic factors that influence the conformational equilibrium. The ester group can alter the dipole moment and hydrogen bonding capabilities of the molecule compared to the diacid.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to systematically explore the conformational space of (S)-3-Hydroxyglutaric acid monomethyl ester. By calculating the relative energies of different conformers, it is possible to identify the most stable structures and understand the energetic barriers between them. These calculations would typically involve rotating the single bonds along the carbon backbone and around the C-O bonds of the functional groups.

Key stereochemical interactions that would be investigated include:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonds between the hydroxyl group and the carbonyl oxygen of either the carboxylic acid or the methyl ester can significantly stabilize certain conformations. The geometry and strength of these interactions can be precisely modeled.

Steric Hindrance: The spatial arrangement of the bulky carboxylic acid and methyl ester groups can lead to steric repulsion, destabilizing certain conformations.

The following table illustrates a hypothetical conformational analysis that could be performed using computational methods, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 60° (gauche) | OH---O=C (acid) H-bond | 0.00 |

| B | 60° (gauche) | 180° (anti) | OH---O=C (ester) H-bond | 0.75 |

| C | 180° (anti) | 60° (gauche) | Minimal steric hindrance | 1.20 |

| D | 180° (anti) | 180° (anti) | Extended conformation | 1.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Elucidation of Reaction Mechanisms for Stereoselective Transformations

(S)-3-Hydroxyglutaric acid monomethyl ester is a valuable chiral building block in organic synthesis. Understanding the mechanisms of its formation and subsequent transformations is crucial for developing efficient and stereoselective synthetic routes. Computational chemistry plays a vital role in elucidating these reaction pathways.

One important class of reactions is the stereoselective hydrolysis of prochiral diesters to generate the chiral monoester. For instance, the enzymatic hydrolysis of diethyl 3-hydroxyglutarate using hydrolases like pig liver esterase can yield enantiomerically enriched 3-hydroxyglutaric acid monoesters. google.com Computational modeling, such as quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the reaction mechanism within the enzyme's active site. These studies can reveal:

The binding mode of the substrate in the active site.

The key amino acid residues involved in catalysis.

The structure of the transition state for the hydrolysis reaction.

The origin of the observed enantioselectivity.

Another significant transformation is the stereospecific enzymatic conversion of related metabolites. For example, the formation of 3-hydroxyglutaric acid in biological systems can occur via the action of dehydrogenases and hydratases on glutaryl-CoA. nih.gov While not directly involving the monomethyl ester, these enzymatic mechanisms provide a basis for understanding potential biocatalytic routes to or from the target molecule.

Theoretical calculations can also be applied to non-enzymatic stereoselective reactions. For example, in the synthesis of α-glucans, the stereochemical outcome of glycosylation reactions can be influenced by the activating reagents. nih.gov Similar computational approaches could be used to design stereoselective reactions for the derivatization of (S)-3-Hydroxyglutaric acid monomethyl ester, for instance, at the hydroxyl or carboxylic acid group. By modeling the transition states of competing reaction pathways, it is possible to predict the conditions that would favor the desired stereoisomer.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of (S)-3-Hydroxyglutaric acid monomethyl ester, which is fundamental to its reactivity. These calculations can determine a variety of electronic properties that are not readily accessible through experiments.

Key electronic properties that can be calculated include:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these frontier orbitals indicates the likely sites of reaction.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically around oxygen atoms) indicate nucleophilic sites, while regions of positive potential (around acidic protons) indicate electrophilic sites.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or AIM population analysis) quantifies the electron distribution and helps to identify reactive centers.

The following table presents hypothetical results from a DFT calculation on (S)-3-Hydroxyglutaric acid monomethyl ester, illustrating the types of data that can be obtained.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| Electronegativity (χ) | 3.65 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.15 | A measure of the molecule's resistance to charge transfer. |

Note: This table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

These calculations can guide the design of new reactions. For example, by identifying the most nucleophilic site, one can predict where an electrophile is most likely to attack. Similarly, understanding the LUMO distribution can predict the site of nucleophilic attack on the molecule.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

For (S)-3-Hydroxyglutaric acid monomethyl ester, MD simulations can be used to study:

Solvation Structure: MD simulations can reveal how solvent molecules, such as water, arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the solute's functional groups and the solvent. The solvation shell structure can significantly influence the solute's conformation and reactivity.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules, MD simulations can model the intermolecular interactions between solute molecules. This can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions are crucial for understanding properties like solubility and aggregation.

Transport Properties: MD simulations can be used to calculate transport properties such as the diffusion coefficient of the molecule in a particular solvent.

A typical MD simulation would involve placing one or more molecules of (S)-3-Hydroxyglutaric acid monomethyl ester in a box of solvent molecules and then solving Newton's equations of motion for all atoms in the system. The analysis of the resulting trajectory provides information about the average structure and dynamics of the system.

For example, a radial distribution function (RDF) can be calculated from an MD trajectory to show the probability of finding a solvent atom at a certain distance from a solute atom. The position of the peaks in the RDF indicates the positions of the solvation shells. The integration of the first peak gives the coordination number, which is the average number of solvent molecules in the first solvation shell. Such analyses provide a detailed picture of how the solvent interacts with the different functional groups of the molecule.

Future Research Directions and Emerging Trends in S 3 Hydroxyglutaric Acid Monomethyl Ester Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For (S)-3-Hydroxyglutaric acid monomethyl ester, research is anticipated to move beyond traditional synthetic methods towards more environmentally benign and efficient routes. Key areas of focus will include biocatalysis and chemocatalysis.

Biocatalytic Approaches: Enzymes offer high selectivity and operate under mild conditions, making them ideal for sustainable synthesis. Future research will likely explore the use of specific enzymes for the production of (S)-3-Hydroxyglutaric acid monomethyl ester. Potential enzymatic reactions could include:

Asymmetric hydrolysis: Desymmetrization of a prochiral precursor like 3-hydroxyglutaric acid dimethyl ester using lipases or esterases to selectively hydrolyze one ester group, yielding the desired monoester.

Enzymatic reduction: Stereoselective reduction of a corresponding keto-precursor, 3-oxoglutaric acid monomethyl ester, using ketoreductases (KREDs).

Chemacatalytic Routes: Parallel to biocatalysis, advancements in asymmetric chemocatalysis will be crucial. This involves the design of chiral catalysts that can efficiently produce the (S)-enantiomer in high yield and enantiomeric excess. A primary area of investigation will be the asymmetric hydrogenation of 3-oxoglutaric acid monomethyl ester using catalysts based on metals like Ruthenium or Rhodium complexed with chiral ligands. nih.gov The development of catalysts that can operate at low loadings and are recyclable will be a significant goal. nih.govresearchgate.net

| Synthetic Strategy | Precursor Compound | Key Technology | Potential Advantages |

| Biocatalytic Asymmetric Hydrolysis | 3-Hydroxyglutaric acid dimethyl ester | Lipases, Esterases | High enantioselectivity, mild reaction conditions, reduced waste. |

| Biocatalytic Asymmetric Reduction | 3-Oxoglutaric acid monomethyl ester | Ketoreductases (KREDs) | Excellent stereocontrol, aqueous reaction media. |

| Chemacatalytic Asymmetric Hydrogenation | 3-Oxoglutaric acid monomethyl ester | Chiral metal catalysts (e.g., Ru-BINAP) | High turnover numbers, scalability, well-established methodology. |

Exploration of Novel and Untapped Applications as Chiral Building Blocks

(S)-3-Hydroxyglutaric acid monomethyl ester possesses multiple functional groups—a secondary alcohol, a carboxylic acid, and an ester—making it a highly versatile chiral building block. sigmaaldrich.comresearchgate.net While its parent compound, 3-hydroxyglutaric acid, is known as a metabolite, the synthetic utility of the monomethyl ester derivative is an area ripe for exploration. nih.govbiocrates.com

Future applications are expected to leverage its stereocenter and functional handles for the synthesis of complex, high-value molecules. Researchers will likely explore its use in the synthesis of:

Bioactive Natural Products: The core structure can be incorporated into the synthesis of various natural products that feature hydroxyl and carboxylic acid functionalities.

Pharmaceutical Intermediates: It can serve as a starting material for novel drug candidates, particularly those where the stereochemistry of a hydroxyl or carboxyl group is critical for biological activity.

Chiral Ligands: The molecule can be derivatized to create new chiral ligands for asymmetric catalysis, contributing to the broader field of enantioselective synthesis.

The strategic placement of its functional groups allows for selective modifications, enabling the construction of intricate molecular architectures.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

To accelerate the discovery of optimal synthetic routes and new applications, high-throughput experimentation (HTE) and laboratory automation are becoming indispensable tools. researchgate.net In the context of (S)-3-Hydroxyglutaric acid monomethyl ester, these technologies can be applied to:

Reaction Optimization: HTE platforms can rapidly screen a wide array of catalysts, solvents, temperatures, and other reaction parameters to quickly identify the optimal conditions for its synthesis. researchgate.net This is particularly valuable for optimizing complex multi-variable systems like asymmetric hydrogenations.

Catalyst Screening: For both biocatalytic and chemocatalytic routes, libraries of enzymes or chiral ligands can be screened in parallel using automated liquid handlers and microplate readers to find the most effective catalyst for producing the target molecule with high enantiomeric excess.

Derivative Synthesis: Automated synthesis platforms can be employed to rapidly generate a library of derivatives from (S)-3-Hydroxyglutaric acid monomethyl ester by reacting its alcohol or acid functionalities with a diverse set of reagents. These libraries can then be screened for biological activity or other desirable properties.

The data generated from HTE, often integrated with machine learning algorithms, will enable faster and more efficient research and development cycles.

Advanced Computational Design of Catalysts and Optimized Reaction Processes

Computational chemistry provides powerful predictive tools that can guide and rationalize experimental work, saving time and resources. pnnl.gov For (S)-3-Hydroxyglutaric acid monomethyl ester, computational methods will play a key role in designing next-generation synthetic processes.

Catalyst Design:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the transition states of catalytic reactions. ethz.ch This allows researchers to understand the origin of stereoselectivity in both enzymatic and chemical catalysis and to rationally design new catalysts with improved performance. For instance, DFT calculations can predict which chiral ligand will provide the highest enantiomeric excess in an asymmetric hydrogenation. ethz.chrsc.org

Molecular Docking: In biocatalysis, molecular docking simulations can be used to predict how a substrate like 3-oxoglutaric acid monomethyl ester fits into the active site of an enzyme, helping to select or engineer enzymes for optimal activity and selectivity.

Process Optimization: Computational fluid dynamics (CFD) and reaction kinetics modeling can be used to design and optimize reactor configurations for the large-scale production of (S)-3-Hydroxyglutaric acid monomethyl ester. These models can help in understanding mixing, heat transfer, and mass transfer phenomena, ensuring that the optimized conditions from the lab can be successfully translated to an industrial scale. pnnl.gov

| Computational Tool | Application Area | Objective |

| Density Functional Theory (DFT) | Chemocatalyst Design | Predict catalyst performance; understand the origin of enantioselectivity. |

| Molecular Docking | Biocatalyst Selection & Engineering | Predict substrate binding and enzyme efficiency; guide protein engineering efforts. |

| Reaction Kinetics Modeling | Process Optimization | Simulate reaction outcomes under various conditions to identify optimal process parameters. |

| Computational Fluid Dynamics (CFD) | Reactor Design & Scale-up | Optimize reactor geometry and operating conditions for efficient large-scale production. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (S)-3-Hydroxyglutaric acid monomethylester in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) with fluorescence derivatization and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for precise quantification. For urine samples, LC-MS/MS in dried urine spots achieves high sensitivity (LOD: ~0.2 µM), critical for diagnosing metabolic disorders like glutaric aciduria type 1 .

- Key Parameters :

| Technique | Sensitivity (LOD) | Sample Type | Reference |

|---|---|---|---|

| HPLC | 1.5 µM | Urine | Al-Dirbashi et al., 2005 |

| LC-MS/MS | 0.2 µM | Dried urine | Al-Dirbashi et al., 2011 |

Q. What are the primary biological roles of (S)-3-Hydroxyglutaric acid monomethylester in metabolic pathways?

- The compound is a key biomarker in glutaric aciduria type 1, a neurometabolic disorder caused by glutaryl-CoA dehydrogenase deficiency. It accumulates due to impaired lysine and tryptophan metabolism, leading to neurotoxicity via NMDA receptor interactions .

Q. How does the stereochemistry (S-configuration) influence its chemical reactivity?

- The (S)-enantiomer exhibits distinct enzymatic interactions compared to the (R)-form. For example, in metabolic studies, the (S)-configuration is preferentially metabolized by dehydrogenases, affecting its accumulation and toxicity in glutaric aciduria .

Advanced Research Questions

Q. How can researchers differentiate between fresh and aged biogenic secondary organic carbon (SOC) contributions of (S)-3-Hydroxyglutaric acid monomethylester in atmospheric studies?

- Experimental Design : Use factor analysis (PMF modeling) to separate SOC sources. Fresh biogenic SOC correlates with cis-pinonic acid (r=0.51–0.58), while aged SOC shows strong correlations with 2-methylerythritol (r=0.94) and sulfate ions. Seasonal variation in source contributions (e.g., summer peaks for aged SOC) further validates this distinction .

- Data Interpretation :

| Factor | Key Markers | Source Interpretation | Correlation Strength |

|---|---|---|---|

| 7 | cis-pinonic acid | Fresh biogenic SOC | r=0.51–0.58 |

| 8 | 2-methylerythritol, 3-hydroxyglutaric acid | Aged biogenic SOC | r=0.94 |

Q. What experimental strategies address contradictions in factor attribution of 3-hydroxyglutaric acid in mixed atmospheric sources?

- Challenge : Minor fractions of 3-hydroxyglutaric acid co-vary with inorganic ions (SO₄²⁻, NO₃⁻) in Factor 9, complicating source apportionment.

- Resolution : Conduct tracer experiments with isotopically labeled analogs to track oxidation pathways. Combine positive matrix factorization (PMF) with oxidative aging chamber data to refine factor profiles .

Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure (S)-3-Hydroxyglutaric acid monomethylester?

- Methodology : Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) with rigorous purity validation via chiral HPLC or NMR. Document reaction conditions (temperature, solvent, catalyst loading) in detail to align with ICMJE standards for chemical reporting .

Methodological and Safety Considerations

Q. What precautions are critical when handling (S)-3-Hydroxyglutaric acid monomethylester in laboratory settings?

- Safety Protocols :

- Wear nitrile gloves and eye protection (GHS Category 2A/2B).

- Use fume hoods for synthesis steps involving volatile intermediates.

- Store at 2–8°C in airtight containers to prevent degradation .

Q. How should researchers validate the absence of impurities in synthesized (S)-3-Hydroxyglutaric acid monomethylester?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.